molecular formula C11H13ClO2 B13709203 3-(tert-Butyl)-2-Chlorobenzoic Acid

3-(tert-Butyl)-2-Chlorobenzoic Acid

Cat. No.: B13709203
M. Wt: 212.67 g/mol
InChI Key: HNRPOMPFYLFUGW-UHFFFAOYSA-N
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Description

3-(tert-Butyl)-2-Chlorobenzoic Acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a tert-butyl group and a chlorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)-2-Chlorobenzoic Acid can be achieved through several methods. One common approach involves the chlorination of 3-(tert-Butyl)benzoic Acid using reagents such as thionyl chloride or phosphorus pentachloride. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of flow microreactors has been reported to enhance the synthesis of tert-butyl esters, providing a more sustainable and scalable method .

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)-2-Chlorobenzoic Acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The benzoic acid moiety can undergo oxidation to form corresponding quinones or reduction to form alcohols.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of amides or esters.

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

Scientific Research Applications

3-(tert-Butyl)-2-Chlorobenzoic Acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)-2-Chlorobenzoic Acid involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity to enzymes or receptors. The chlorine atom can participate in hydrogen bonding or halogen bonding, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

    3-(tert-Butyl)benzoic Acid: Lacks the chlorine atom, resulting in different reactivity and applications.

    2-Chlorobenzoic Acid: Lacks the tert-butyl group, leading to variations in steric effects and binding properties.

    3-(tert-Butyl)-4-Chlorobenzoic Acid: Similar structure but with the chlorine atom in a different position, affecting its chemical behavior.

Uniqueness

3-(tert-Butyl)-2-Chlorobenzoic Acid is unique due to the combined presence of the tert-butyl group and chlorine atom, which confer distinct steric and electronic properties. These features make it a valuable compound for specific synthetic and research applications .

Properties

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

3-tert-butyl-2-chlorobenzoic acid

InChI

InChI=1S/C11H13ClO2/c1-11(2,3)8-6-4-5-7(9(8)12)10(13)14/h4-6H,1-3H3,(H,13,14)

InChI Key

HNRPOMPFYLFUGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1Cl)C(=O)O

Origin of Product

United States

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